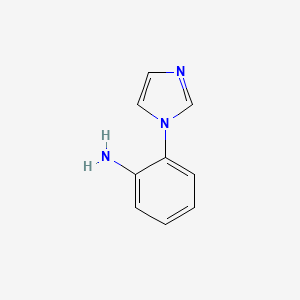

2-(1H-imidazol-1-yl)aniline

Description

The exact mass of the compound 2-(1H-imidazol-1-yl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1H-imidazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-imidazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVECTIQVQPUSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313143 | |

| Record name | 2-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26286-54-4 | |

| Record name | 26286-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-imidazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold for Therapeutic Innovation

An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)aniline: Synthesis, Characterization, and Applications in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. 2-(1H-imidazol-1-yl)aniline belongs to this esteemed class of compounds. Its molecular architecture, which elegantly fuses an electron-rich aniline moiety with the versatile 1H-imidazole ring, establishes it as a cornerstone building block for the synthesis of novel therapeutic agents. The imidazole ring is a prominent feature in numerous biologically active molecules and approved drugs, valued for its hydrogen bonding capabilities and its role as a bioisostere for other functional groups.[1] The aniline portion, meanwhile, offers a reactive handle for a multitude of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of 2-(1H-imidazol-1-yl)aniline, covering its fundamental physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, robust methods for its structural characterization, and a forward-looking perspective on its applications in the synthesis of next-generation pharmaceuticals, particularly in oncology and infectious diseases.

Physicochemical and Structural Properties

The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. 2-(1H-imidazol-1-yl)aniline is a solid at room temperature, and its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-(1H-imidazol-1-yl)aniline | PubChem |

| CAS Number | 26286-54-4 | [2] |

| Molecular Formula | C₉H₉N₃ | [2][3] |

| Molecular Weight | 159.19 g/mol | [2] |

| Appearance | Solid / Powder | [4] |

| SMILES | C1=CC=C(C(=C1)N)N2C=CN=C2 | [3] |

| InChI Key | HVECTIQVQPUSEX-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Rationale

The synthesis of 2-(1H-imidazol-1-yl)aniline is most effectively achieved through a two-step sequence involving an N-arylation reaction followed by the reduction of a nitro group. This strategy is widely adopted for synthesizing substituted anilines as it allows for the introduction of the nitrogen-based heterocycle before the formation of the reactive aniline group, thus preventing unwanted side reactions. The Ullmann condensation is a classic and robust choice for the initial C-N bond formation between the imidazole and the aryl halide.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 1-(2-nitrophenyl)-1H-imidazole via Ullmann Condensation

-

Causality: This step forges the critical bond between the imidazole ring and the phenyl ring. 2-Fluoronitrobenzene is selected as the aryl halide because the fluorine atom is a good leaving group, activated by the electron-withdrawing nitro group in the ortho position. Potassium carbonate serves as a mild base to deprotonate the imidazole, forming the nucleophilic imidazolide anion. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium ions and facilitates the nucleophilic aromatic substitution reaction.

-

Methodology:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq.), 2-fluoronitrobenzene (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add anhydrous dimethylformamide (DMF) to the flask until the solids are fully suspended.

-

Heat the reaction mixture to 120-130 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate, 1-(2-nitrophenyl)-1H-imidazole, is collected by vacuum filtration, washed thoroughly with water to remove residual DMF and salts, and dried under vacuum.

-

Step 2: Reduction of 1-(2-nitrophenyl)-1H-imidazole to 2-(1H-imidazol-1-yl)aniline

-

Causality: The nitro group is a versatile precursor to the amine but must be reduced to yield the final product. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile, typically yielding the desired aniline without affecting the aromatic heterocycles. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.

-

Methodology:

-

In a hydrogenation vessel, dissolve the crude 1-(2-nitrophenyl)-1H-imidazole (1.0 eq.) from Step 1 in ethanol or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading).

-

Seal the vessel and purge it with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 3-4 bar) and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake and by TLC until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-(1H-imidazol-1-yl)aniline. The product can be further purified by column chromatography on silica gel if necessary.

-

Caption: Workflow for the two-step synthesis of 2-(1H-imidazol-1-yl)aniline.

Structural Elucidation via Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. The structure of 2-(1H-imidazol-1-yl)aniline can be unequivocally confirmed using a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals corresponding to the protons on both the aniline and imidazole rings. The protons on the aniline ring (H-3, H-4, H-5, H-6) are expected to appear in the aromatic region (approx. 6.8-7.5 ppm). The protons of the imidazole ring (H-2', H-4', H-5') will also be in the aromatic region, typically between 7.0 and 8.0 ppm. The two protons of the primary amine (-NH₂) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The six carbons of the phenyl ring will resonate in the 115-150 ppm range, while the three carbons of the imidazole ring will appear in a similar region, typically between 117 and 138 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Look for characteristic N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region) and C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹). C=C and C=N stretching vibrations from the aromatic rings will be present in the 1450-1650 cm⁻¹ fingerprint region.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. For C₉H₉N₃, the expected monoisotopic mass is approximately 159.0796 Da.[3] The predicted collision cross section for the [M+H]⁺ adduct is 130.9 Ų.[3]

Caption: Relationship between molecular structure and expected spectroscopic data.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(1H-imidazol-1-yl)aniline lies in its potential as a precursor for pharmacologically active molecules. The imidazole scaffold is a key component of numerous drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1]

-

Kinase Inhibitors: Many successful kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The benzimidazole scaffold, a close structural relative, is a privileged structure in this domain, forming the core of potent anticancer agents.[5] 2-(1H-imidazol-1-yl)aniline serves as an ideal starting point for synthesizing analogs that can be screened for kinase inhibition activity. The aniline group can be readily acylated, sulfonated, or used in coupling reactions to introduce diverse side chains that can probe the enzyme's active site.

-

Antimicrobial Agents: Imidazole-containing compounds have a long history as antifungal and antibacterial agents. The imidazole nucleus is a key pharmacophore in drugs that disrupt microbial cell membranes or inhibit essential enzymes. By functionalizing the aniline group of 2-(1H-imidazol-1-yl)aniline, researchers can generate novel derivatives aimed at overcoming microbial resistance.

-

Central Nervous System (CNS) Agents: The structural motifs present in this compound are also found in molecules targeting CNS receptors. The ability to easily modify the structure allows for the fine-tuning of physicochemical properties like lipophilicity and polarity, which are critical for brain penetration.

The bifunctional nature of 2-(1H-imidazol-1-yl)aniline makes it an exceptionally valuable building block for creating diverse chemical libraries. The aniline nitrogen can be derivatized through a vast array of well-established chemical reactions, while the nitrogen atoms on the imidazole ring can act as metal-coordinating ligands or hydrogen bond acceptors, providing multiple points for interaction with biological targets.

Conclusion

2-(1H-imidazol-1-yl)aniline is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis is straightforward and scalable, and its structure is ripe with potential for chemical modification. By providing both a versatile reactive handle and a biologically relevant heterocyclic core, it empowers medicinal chemists to design and construct novel molecules with the potential to become next-generation therapies for a host of human diseases. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and strategically deploy this high-value chemical intermediate in their research and development programs.

References

-

LabSolutions. 2-(1H-Imidazol-1-yl)aniline. [Link]

-

PubChem. 2-(1H-imidazol-1-yl)aniline. [Link]

-

PubChemLite. 2-(1h-imidazol-1-yl)aniline (C9H9N3). [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

-

Organic Chemistry Portal. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. [Link]

- Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

PubChem. 2-(1H-pyrrol-1-yl)aniline. [Link]

-

PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. PubChemLite - 2-(1h-imidazol-1-yl)aniline (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 4. 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

A Guide to the Spectroscopic Characterization of 2-(1H-imidazol-1-yl)aniline

An in-depth technical guide or whitepaper on the core.

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-(1H-imidazol-1-yl)aniline, a molecule of interest in medicinal chemistry and materials science. As direct experimental spectra are not always aggregated in a single source, this document synthesizes foundational spectroscopic principles with data from related structures to present a predictive but robust characterization. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's structural features for identification, purity assessment, and further research.

Introduction and Scientific Context

2-(1H-imidazol-1-yl)aniline belongs to the N-arylimidazole class of compounds. This structural motif, which combines an aniline ring with an imidazole heterocycle, is a "privileged scaffold" in medicinal chemistry. The imidazole ring is a common feature in many biologically active molecules, and N-arylimidazoles have been investigated for a wide range of therapeutic applications.[1] The aniline portion provides a versatile handle for further chemical modification, making this compound a valuable building block in synthetic chemistry.

A thorough understanding of the spectroscopic signature of 2-(1H-imidazol-1-yl)aniline is the first critical step in any research endeavor. It ensures the identity and purity of the material, provides insights into its electronic and structural properties, and serves as a baseline for characterizing its derivatives and metabolites.

Molecular Structure and Physicochemical Properties

The foundational step in any spectral analysis is to understand the molecule's structure. 2-(1H-imidazol-1-yl)aniline consists of an aniline ring substituted at the ortho (2-position) with an N-linked imidazole ring.

Caption: Molecular structure of 2-(1H-imidazol-1-yl)aniline.

Table 1: Physicochemical Properties of 2-(1H-imidazol-1-yl)aniline

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [2] |

| Molecular Weight | 159.19 g/mol | [3] |

| Monoisotopic Mass | 159.079647300 Da | [3] |

| CAS Number | 26286-54-4 | [4] |

| IUPAC Name | 2-(1H-imidazol-1-yl)aniline | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).[6]

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(1H-imidazol-1-yl)aniline in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (like N-H), making them observable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.[6]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the aniline ring protons, the imidazole ring protons, and the amine protons. The electron-donating amino (-NH₂) group causes a shielding effect (upfield shift) on the ortho and para protons of the aniline ring.[7]

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments for 2-(1H-imidazol-1-yl)aniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2' (imidazole) | ~7.8 - 8.0 | Singlet (s) | 1H | The proton at C2 of an imidazole ring is typically the most deshielded. |

| H-4', H-5' (imidazole) | ~7.2 - 7.5 | Two singlets or doublets | 2H | Protons on the imidazole ring, with slightly different chemical environments. |

| Aniline Aromatic Protons | ~6.7 - 7.6 | Multiplets (m) | 4H | Complex splitting pattern due to coupling between adjacent non-equivalent protons on the substituted benzene ring.[7][8] |

| -NH₂ | ~5.0 - 5.5 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Labile protons of the primary amine; signal is often broad and its position is solvent-dependent. |

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(1H-imidazol-1-yl)aniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2' (imidazole) | ~135 - 140 | Most deshielded imidazole carbon, adjacent to two nitrogen atoms. |

| C-4', C-5' (imidazole) | ~117 - 130 | Other imidazole carbons. |

| C-2 (aniline, N-substituted) | ~145 - 150 | Aromatic carbon bearing the amino group, significantly shielded.[8] |

| C-1 (aniline, Im-substituted) | ~130 - 135 | Aromatic carbon attached to the imidazole nitrogen. |

| Aniline Aromatic CH Carbons | ~115 - 130 | Four distinct signals for the CH carbons of the aniline ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: FT-IR Spectrum Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. A small amount of the solid compound is placed directly on the ATR crystal.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded.

-

Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

-

Data Range: The spectrum is typically scanned from 4000 cm⁻¹ to 600 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of 2-(1H-imidazol-1-yl)aniline will be dominated by features from the primary aromatic amine and the aromatic rings.

Table 4: Expected IR Absorption Bands for 2-(1H-imidazol-1-yl)aniline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp bands are characteristic of a primary amine.[9][10] |

| 3150 - 3050 | Aromatic C-H Stretch | Aniline & Imidazole Rings | Absorption just above 3000 cm⁻¹ indicates aromatic C-H bonds. |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A sharp band in this region is also characteristic of primary amines.[9][11] |

| 1600 - 1450 | C=C and C=N Ring Stretching | Aromatic & Imidazole Rings | Multiple sharp bands indicating the aromatic nature of the rings.[12] |

| 1335 - 1250 | Aromatic C-N Stretch | Aryl-Amine & Aryl-Imidazole | Strong band associated with the stretching of the C-N bond where the carbon is part of an aromatic ring.[9] |

| 900 - 670 | C-H Out-of-Plane Bending | Substituted Benzene Ring | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition, and the fragmentation pattern can help elucidate the structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-(1H-imidazol-1-yl)aniline. It typically produces the protonated molecular ion [M+H]⁺.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to facilitate protonation) and infused into the mass spectrometer.[13]

-

Mass Analyzer: Data can be acquired on various mass analyzers, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) on a TOF or Orbitrap instrument can confirm the elemental formula.

-

Tandem MS (MS/MS): To study fragmentation, the precursor ion of interest (e.g., m/z 160.09) is selected and subjected to collision-induced dissociation (CID) to generate product ions.[14]

Mass Spectral Interpretation

-

Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 160.09. High-resolution analysis would yield a value very close to the calculated exact mass of 160.0869 for the formula C₉H₁₀N₃⁺.

-

Fragmentation Pattern: The fragmentation of N-arylimidazoles is complex. Common fragmentation pathways involve cleavage of the bond between the two rings or fragmentation within the imidazole ring. Loss of neutral molecules like HCN is a characteristic fragmentation route for imidazoles.[15]

Sources

- 1. N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates [organic-chemistry.org]

- 2. PubChemLite - 2-(1h-imidazol-1-yl)aniline (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 3. 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. 2-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. azooptics.com [azooptics.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)aniline

Foreword: The Strategic Importance of 2-(1H-imidazol-1-yl)aniline

In the landscape of modern medicinal chemistry and materials science, the strategic assembly of molecular scaffolds that offer both structural rigidity and versatile functionality is paramount. 2-(1H-imidazol-1-yl)aniline emerges as a molecule of significant interest, embodying a privileged structural motif. Its architecture, featuring a reactive aniline moiety juxtaposed with the versatile imidazole ring, presents a unique confluence of properties. The aniline provides a nucleophilic handle for a myriad of chemical transformations, while the imidazole ring, a cornerstone of many biological systems, offers sites for hydrogen bonding, metal coordination, and further functionalization. This guide provides a comprehensive technical overview of the synthesis and rigorous characterization of this valuable building block, grounded in established chemical principles and supported by practical, field-proven insights.

I. Synthetic Pathways: A Tale of Two Couplings

The synthesis of 2-(1H-imidazol-1-yl)aniline is primarily achieved through cross-coupling reactions that form the crucial C-N bond between the aniline and imidazole rings. The two most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methodologies often hinges on factors such as substrate availability, desired reaction scale, and tolerance to specific functional groups.

A. The Ullmann Condensation: A Classic Approach to C-N Bond Formation

The Ullmann condensation is a cornerstone of C-N bond formation, relying on a copper-catalyzed reaction between an aryl halide and an amine.[1] In the context of synthesizing 2-(1H-imidazol-1-yl)aniline, this typically involves the coupling of a 2-haloaniline (e.g., 2-bromoaniline or 2-fluoroaniline) with imidazole.

Reaction Mechanism: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amide intermediate from the reaction of imidazole with the copper catalyst. This intermediate then undergoes a nucleophilic aromatic substitution reaction with the 2-haloaniline.

Diagram of the Ullmann Condensation Pathway:

Caption: Ullmann condensation for the synthesis of 2-(1H-imidazol-1-yl)aniline.

B. The Buchwald-Hartwig Amination: A Modern and Versatile Alternative

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a palladium-catalyzed approach with a broader substrate scope and generally milder reaction conditions compared to the Ullmann condensation. This method is highly effective for the synthesis of 2-(1H-imidazol-1-yl)aniline.

Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Diagram of the Buchwald-Hartwig Amination Workflow:

Caption: Buchwald-Hartwig amination for synthesizing 2-(1H-imidazol-1-yl)aniline.

II. Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized representations based on established procedures for similar N-arylation reactions.[2][3] Optimization may be required based on the specific scale and available reagents.

A. Synthesis via Ullmann Condensation

Materials:

-

2-Bromoaniline

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 equivalents), 2-bromoaniline (1.0 equivalent), CuI (0.1 equivalents), and K₂CO₃ (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(1H-imidazol-1-yl)aniline.

B. Synthesis via Buchwald-Hartwig Amination

Materials:

-

2-Bromoaniline

-

Imidazole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) to a flame-dried Schlenk tube.

-

Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

-

To this mixture, add 2-bromoaniline (1.0 equivalent), imidazole (1.2 equivalents), and Cs₂CO₃ (1.5 equivalents).

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to yield 2-(1H-imidazol-1-yl)aniline.

III. Comprehensive Characterization: Validating the Molecular Identity

Rigorous characterization is essential to confirm the structure and purity of the synthesized 2-(1H-imidazol-1-yl)aniline. The following techniques are indispensable for this purpose.

A. Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals for the aromatic protons of the aniline and imidazole rings. The protons on the imidazole ring typically appear in the range of 7.0-8.0 ppm. The aniline protons will show characteristic splitting patterns in the aromatic region. The -NH₂ protons will appear as a broad singlet, which is exchangeable with D₂O. |

| ¹³C NMR | Resonances for all unique carbon atoms. The carbons of the imidazole ring are expected in the range of 115-140 ppm. The aromatic carbons of the aniline ring will appear in a similar region. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C-N stretching and C=C stretching vibrations in the fingerprint region (around 1600-1400 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak ([M]⁺) corresponding to the molecular weight of 2-(1H-imidazol-1-yl)aniline (C₉H₉N₃, MW: 159.19 g/mol ). Fragmentation patterns may involve the loss of the imidazole or aniline moieties. |

Note: The exact chemical shifts and peak positions can vary depending on the solvent and instrument used.

B. Chromatographic and Physical Analysis

| Technique | Purpose | Expected Result |

| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess the purity of the final product. | A single spot for the purified product with a distinct Rf value in a given eluent system. |

| Melting Point | To determine the purity and identity of the crystalline solid. | A sharp and reproducible melting point range. |

IV. Safety, Handling, and Storage

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Handling:

-

2-(1H-imidazol-1-yl)aniline and its precursors should be handled with care. Aniline derivatives are known to be toxic.

-

Use appropriate tools (spatulas, syringes) to handle the chemicals and avoid direct contact.

Storage:

-

Store 2-(1H-imidazol-1-yl)aniline in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from oxidizing agents and strong acids.

V. Applications and Future Directions

2-(1H-imidazol-1-yl)aniline serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its structural features make it a valuable scaffold in drug discovery programs targeting:

-

Kinase Inhibitors: The imidazole and aniline moieties can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases, making this scaffold a promising starting point for the development of novel anticancer agents.[3]

-

Receptor Antagonists: The molecule's ability to be further functionalized allows for the synthesis of compounds that can selectively bind to and modulate the activity of various cellular receptors.

-

Antimicrobial Agents: The imidazole nucleus is a common feature in many antifungal and antibacterial compounds.

The continued exploration of the chemical space around the 2-(1H-imidazol-1-yl)aniline core is expected to yield novel therapeutic agents and functional materials with tailored properties.

References

-

Wikipedia. Ullmann condensation. Wikipedia. Available from: [Link].

- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.

- Khattab, M., Ragab, F. Y., & Ezzat, S. M. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC, 2(4).

- Ananthu, V. K., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

- Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 190-193.

- Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 324-330.

- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

-

chemeurope.com. Ullmann condensation. chemeurope.com. Available from: [Link].

Sources

2-(1H-imidazol-1-yl)aniline solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(1H-imidazol-1-yl)aniline in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1H-imidazol-1-yl)aniline in a range of organic solvents. In the absence of extensive empirical data in peer-reviewed literature, this document establishes a predictive solubility profile based on a first-principles analysis of the compound's molecular structure and physicochemical properties. We delve into the influence of the constituent aniline and imidazole moieties, hydrogen bonding capabilities, and overall molecular polarity. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both a theoretical framework for understanding solubility and detailed, actionable protocols for its experimental determination. All discussions are grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Solubility in a Privileged Scaffold

2-(1H-imidazol-1-yl)aniline is a heterocyclic aromatic compound that incorporates two key pharmacophores: aniline and imidazole. The imidazole ring is a common feature in many biologically active molecules and pharmaceuticals, while the aniline moiety serves as a versatile synthetic precursor. Understanding the solubility of this compound is paramount for its application in medicinal chemistry and materials science, as it directly impacts reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability.

This guide aims to bridge the current gap in available experimental data by providing a robust theoretical assessment of the solubility of 2-(1H-imidazol-1-yl)aniline and empowering researchers with the methodology to determine it empirically.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The structure of 2-(1H-imidazol-1-yl)aniline presents a fascinating dichotomy of polar and non-polar characteristics.

-

The Aniline Moiety: The benzene ring of the aniline portion is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.[3][4] The primary amine (-NH2) group, however, is polar and capable of acting as a hydrogen bond donor.[5] Aniline itself is miscible with many organic solvents but only slightly soluble in water, a characteristic attributed to the dominance of its hydrophobic benzene ring.[6]

-

The Imidazole Moiety: The imidazole ring is a polar heterocycle containing two nitrogen atoms. One nitrogen is pyridine-like and can act as a hydrogen bond acceptor, while the other is pyrrole-like. Imidazole is known to be highly soluble in polar solvents like water and alcohols.[7][8] Phenyl-substituted imidazoles, however, have been shown to have lower solubility than the parent imidazole, particularly in less polar solvents like chloroalkanes.[9][10]

-

Overall Molecular Polarity and Hydrogen Bonding Potential: 2-(1H-imidazol-1-yl)aniline possesses both hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen atoms of the imidazole ring). This dual capability suggests the potential for favorable interactions with both protic and aprotic polar solvents. However, the presence of the phenyl ring introduces significant non-polar character. The overall solubility will therefore be a balance between these competing factors.

Caption: Molecular structure of 2-(1H-imidazol-1-yl)aniline with key functional groups influencing its solubility.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for 2-(1H-imidazol-1-yl)aniline in common organic solvents can be inferred. This profile serves as a predictive tool for solvent screening in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | These solvents can engage in hydrogen bonding with both the amine group and the imidazole nitrogens. The polarity of these solvents will also favorably interact with the polar imidazole ring. Solubility is expected to be high in short-chain alcohols and moderate in water due to the non-polar aniline ring.[11] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting with the amine group. They will also have favorable dipole-dipole interactions with the overall polar nature of the molecule. DMF and DMSO are particularly good solvents for a wide range of organic compounds and are expected to be effective.[11] |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM) | Low to Moderate | The non-polar benzene ring will have favorable interactions with these solvents. However, the polar imidazole and amine functionalities will disfavor dissolution. Toluene and DCM, having some degree of polarizability and being slightly more polar than hexane, may show moderate solubility. Solubility in highly non-polar solvents like hexane is expected to be low.[9][10] |

Experimental Determination of Solubility

To obtain accurate quantitative data, experimental determination of solubility is essential. The following protocols outline standard methodologies for this purpose.

Materials and Equipment

-

2-(1H-imidazol-1-yl)aniline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

-

Preparation: Add an excess amount of 2-(1H-imidazol-1-yl)aniline to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the samples at a constant temperature.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 2-(1H-imidazol-1-yl)aniline. A pre-established calibration curve is required for this step.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

Protocol 2: High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a smaller-scale HTS approach can be employed.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-(1H-imidazol-1-yl)aniline in a highly soluble solvent like DMSO.

-

Solvent Plate Preparation: Dispense a range of organic solvents into the wells of a microplate.

-

Assay: Add a small aliquot of the DMSO stock solution to each well. The introduction of the compound in a co-solvent can induce precipitation in solvents where it has low solubility.

-

Detection: After a suitable incubation period, measure the turbidity or light scattering in each well using a plate reader. Higher turbidity indicates lower solubility.

-

Analysis: While this method is semi-quantitative, it allows for rapid ranking of solvents based on their ability to dissolve the compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of 2-(1H-imidazol-1-yl)aniline in organic solvents, based on its molecular structure. The compound is predicted to exhibit good solubility in polar protic and polar aprotic solvents, with lower to moderate solubility in non-polar solvents. For precise and reliable data, the provided experimental protocols offer a robust framework for laboratory determination. This information is critical for the effective utilization of this versatile chemical scaffold in research and development.

References

-

Aniline - Solubility of Things. (n.d.). Retrieved from [Link]

- Domanska, U., & Krolikowski, M. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

-

PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Aniline. (2022, November 14). ChemBK. Retrieved from [Link]

- Wang, W., et al. (2023). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Digital Discovery.

- Domanska, U., & Krolikowski, M. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

-

Imidazole. (n.d.). Solubility of Things. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- Al-Yasari, A. Z., & Jabbar, A. H. (2015). DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. Journal of Computational and Theoretical Nanoscience, 12(12), 5569-5577.

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Khan Academy [khanacademy.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. physchemres.org [physchemres.org]

- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

A-In-Depth-Technical-Guide-on-the-Core-of-2-(1H-imidazol-1-yl)aniline

<_>

A Comprehensive Technical Guide on the Theoretical and Computational Analysis of 2-(1H-imidazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science. We delve into its synthesis, spectroscopic characterization, and critically, the theoretical and computational methodologies used to elucidate its electronic structure, reactivity, and potential as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established protocols and advanced computational insights to accelerate research and development efforts.

Introduction: The Significance of the Imidazole-Aniline Scaffold

The fusion of an imidazole ring with an aniline moiety creates a unique molecular architecture with a rich potential for biological activity. Imidazole-containing compounds are ubiquitous in nature and medicine, forming the core of many pharmaceuticals due to their ability to engage in hydrogen bonding and coordinate with metal ions.[1] The aniline component provides a versatile platform for further functionalization, allowing for the fine-tuning of the molecule's steric and electronic properties.

The compound 2-(1H-imidazol-1-yl)aniline, in particular, has emerged as a promising scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, and antiprotozoal effects.[2][3][4][5] Understanding the fundamental electronic and structural properties of this core molecule is paramount to rationally designing next-generation therapeutics. This guide will bridge the gap between experimental observations and theoretical predictions, providing a robust framework for its study.

Synthesis and Spectroscopic Characterization

A reliable synthetic route and thorough characterization are the cornerstones of any chemical research. While several methods for the synthesis of imidazole derivatives exist, a common approach for 2-(1H-imidazol-1-yl)aniline involves the dehydrogenation of the corresponding imidazoline.[6]

General Synthetic Protocol

A prevalent method for synthesizing 2-aryl-1H-imidazoles involves the dehydrogenation of 2-aryl-Δ2-imidazolines.[6] A comparative study has shown that dimethyl sulfoxide (DMSO) can be a more effective reagent for this transformation than the traditional 10% palladium on carbon (Pd/C), especially for certain substituted derivatives.[6]

Step-by-Step Methodology:

-

Reactant Preparation: A solution of the 2-aryl-Δ2-imidazoline is prepared in a suitable high-boiling solvent.

-

Reagent Addition: An excess of DMSO is added to the solution.

-

Reaction Condition: The mixture is heated to 120°C for 48 hours.

-

Work-up and Purification: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, which may include extraction and washing. The crude product is then purified, typically by column chromatography, to yield the desired 2-aryl-1H-imidazole.

dot

Caption: A generalized workflow for molecular docking studies.

Applications and Future Directions

The insights gained from theoretical and computational studies of 2-(1H-imidazol-1-yl)aniline have significant implications for its application in various fields.

Drug Development

-

Antifungal Agents: The imidazole moiety is a well-established pharmacophore in antifungal drugs, targeting the enzyme lanosterol 14α-demethylase (CYP51). M[7][8]olecular docking studies can be used to design derivatives of 2-(1H-imidazol-1-yl)aniline with enhanced binding affinity and selectivity for fungal CYP51. *[9][10] Anticancer Agents: Imidazole derivatives have shown promise as anticancer agents by targeting various pathways, including microtubule dynamics and kinase signaling. C[11][12]omputational studies can help in identifying potential protein targets and in designing derivatives with improved efficacy and reduced off-target effects.

-

Antiprotozoal Agents: Derivatives of 2-(1H-imidazol-1-yl)aniline have demonstrated activity against protozoan parasites such as Trypanosoma cruzi. D[5]ocking studies targeting essential parasite enzymes can guide the development of new antiprotozoal drugs.

Coordination Chemistry

The nitrogen atoms in both the imidazole and aniline moieties of 2-(1H-imidazol-1-yl)aniline make it an excellent ligand for coordinating with metal ions. T[1]his property can be exploited in the design of:

-

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing. *[1] Homogeneous Catalysts: Metal complexes of 2-(1H-imidazol-1-yl)aniline could serve as catalysts in various organic transformations.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches used to study 2-(1H-imidazol-1-yl)aniline. By integrating experimental data with computational insights, researchers can gain a deeper understanding of the structure-activity relationships of this versatile molecule. The methodologies outlined herein provide a robust framework for the rational design of novel derivatives with tailored properties for applications in drug discovery and materials science. The continued synergy between experimental and computational chemistry will undoubtedly unlock the full potential of the 2-(1H-imidazol-1-yl)aniline scaffold.

References

- Panico, S., Villa, A., Simonetti, N., Porretta, G. C., & Scalzo, M. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs under experimental and clinical research, 16(4), 181–186.

- De Vita, D., Scipione, L., Tortorella, S., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 57, 348-355.

-

De Vita, D., Pandolfi, F., Cirilli, R., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Available at: [Link]

- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.

- International Journal of Innovative Research in Technology. (2021). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. IJIRT, 8(3).

-

Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]

- ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds.

- BenchChem. (2025). (1H-Benzo[d]imidazol-2-yl)aniline and its Analogs: A Technical Guide for Drug Discovery Professionals.

- Sigma-Aldrich. (n.d.). 2-(1h-imidazol-1-yl)aniline.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169.

- Khattab, S. N., Hegab, M. I., & Abd El-Moneim, D. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-945.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- Indian Journal of Chemistry. (2014).

- Kumar, A., & Kumar, R. (2021). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 12(11), 1805–1825.

- Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816.

- Sigma-Aldrich. (n.d.). 2-(1H-Imidazol-1-yl)aniline hydrochloride AldrichCPR.

- Indian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).

- ResearchGate. (n.d.). (PDF) Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.

- Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

- National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).

- ResearchGate. (n.d.). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on T. cruzi CYP51.

- National Institutes of Health. (2024).

- Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 2-(1H-imidazol-1-yl)aniline.

- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).

- De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. European journal of medicinal chemistry, 116, 126–134.

- Preprints.org. (2024).

- National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

- ResearchGate. (2019). Preparation and Characterization of New Azo Ligand N-[(1-(4-(4,5-Dimethyl-1h-Imidazol-2-Yl) Diazenyl) Phenyl-3-(Trifluoromethyl)] Aniline With Some Metal Complexes Ions.

- Indian Academy of Sciences. (n.d.). Nickel(II)

- ChemicalBook. (n.d.). Aniline(62-53-3) 1H NMR spectrum.

- SpectraBase. (n.d.). Aniline.

Sources

- 1. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijirt.org [ijirt.org]

- 5. In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]

- 7. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 8. biolmolchem.com [biolmolchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-(1H-imidazol-1-yl)aniline

An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)aniline: Synthesis, Properties, and a Legacy as a Core Pharmaceutical Building Block

Abstract

2-(1H-imidazol-1-yl)aniline, a seemingly modest aromatic amine, represents a cornerstone in modern medicinal chemistry. Its true significance lies not in a singular, dramatic discovery but in its emergence as a pivotal structural motif and a key intermediate in the synthesis of complex therapeutic agents. This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the historical context and evolution of its synthesis, detailing the transition from harsh classical methods to modern catalytic cross-coupling reactions. Comprehensive experimental protocols, physicochemical data, and a case study on its application in the synthesis of a blockbuster oncology drug will illustrate its enduring value in the pharmaceutical landscape.

The Synthetic Challenge: A Historical Perspective on N-Arylimidazole Synthesis

The history of 2-(1H-imidazol-1-yl)aniline is intrinsically linked to the broader challenge of forming carbon-nitrogen (C-N) bonds between an aromatic ring and a nitrogen-containing heterocycle. For decades, this was a significant hurdle in organic synthesis.

Traditionally, N-arylimidazoles were synthesized via classical methods like the Ullmann condensation.[1][2] First reported by Fritz Ullmann in the early 20th century, this reaction involves the copper-promoted coupling of an aryl halide with an amine or heterocycle.[3][4] While foundational, the Ullmann reaction is notorious for its demanding conditions: high temperatures (often over 200°C), the use of stoichiometric amounts of copper, and polar, high-boiling solvents.[5] These harsh requirements limited the reaction's scope, particularly for substrates with sensitive functional groups.

A paradigm shift occurred with the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, in the 1990s.[6][7] This transformation allowed for the formation of C-N bonds under much milder conditions, with broader substrate scope and greater functional group tolerance, revolutionizing the synthesis of aryl amines and related compounds.[8][9][10] The evolution from the demanding Ullmann-type reactions to the more versatile Buchwald-Hartwig protocol marks the key historical and technical context for the efficient and practical synthesis of 2-(1H-imidazol-1-yl)aniline.

Core Synthetic Methodologies

The synthesis of 2-(1H-imidazol-1-yl)aniline is primarily achieved through two major catalytic cross-coupling strategies, reflecting the historical evolution of C-N bond formation.

Method A: Copper-Catalyzed Ullmann-Type Coupling

This classical approach remains a viable, albeit often strenuous, method for the N-arylation of imidazole. The reaction typically involves coupling imidazole with an activated aryl halide, such as 2-fluoroaniline or 2-bromoaniline, using a copper(I) catalyst. The addition of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly improve reaction efficiency by stabilizing the copper catalyst and allowing for lower temperatures.[5]

Generalized Reaction Scheme:

Figure 1: Ullmann-Type Coupling Workflow. A copper-catalyzed approach for N-arylation of imidazole.

Experimental Protocol: Ullmann N-Arylation of Imidazole

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

-

Reagent Addition: Add imidazole (1.2 mmol) and 2-bromoaniline (1.0 mmol) to the flask.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) via syringe.

-

Reaction: Seal the flask and heat the mixture in a preheated oil bath at 110 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

| Parameter | Condition | Rationale & Insights |

| Catalyst | Copper(I) salts (e.g., CuI, Cu₂O) | Cu(I) is the active catalytic species. Using pre-activated copper powder was common in early procedures.[3][4] |

| Ligand | Diamines, Amino Acids (L-Proline) | Ligands solubilize and stabilize the copper catalyst, facilitating the reaction at lower temperatures and preventing catalyst deactivation.[1] |

| Base | K₂CO₃, Cs₂CO₃ | The base is required to deprotonate the imidazole N-H, making it a more potent nucleophile for the coupling reaction. |

| Solvent | DMF, Dioxane, NMP | High-boiling polar aprotic solvents are necessary to achieve the high temperatures often required for this reaction.[5] |

| Temperature | 110 - 210 °C | A significant energy input is typically needed, which is a major drawback of this method.[3] |

Table 1. Typical Reaction Parameters for Ullmann-Type N-Arylation of Imidazole.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and generally preferred method due to its milder conditions and broader applicability.[6][9] This reaction utilizes a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand, to couple the aryl halide with imidazole.

Generalized Reaction Scheme:

Figure 2: Buchwald-Hartwig Amination Workflow. A palladium-catalyzed C-N cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

-

Catalyst Pre-activation (optional but recommended): In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%) to a Schlenk flask. Add anhydrous toluene (2 mL) and stir for 10 minutes.

-

Reagent Addition: To the catalyst mixture, add 2-bromoaniline (1.0 mmol), imidazole (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Reaction: Seal the flask, remove from the glovebox, and heat in a preheated oil bath at 100 °C for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Purification: Perform an aqueous work-up and purification as described in the Ullmann protocol (Section 2.1, steps 6-7).

| Parameter | Condition | Rationale & Insights |

| Catalyst | Pd(0) sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) | The catalytic cycle involves Pd(0)/Pd(II) intermediates. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[7] |

| Ligand | Bulky Phosphines (Xantphos, BINAP, BrettPhos) | The ligand is critical. Bulky, electron-rich ligands stabilize the Pd(0) state and promote the key reductive elimination step.[10] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is common, but milder bases like K₃PO₄ can be used with more advanced catalyst systems. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent catalyst poisoning and unwanted side reactions. |

| Temperature | 80 - 120 °C | Significantly milder than Ullmann conditions, allowing for the use of more complex and sensitive substrates. |

Table 2. Typical Reaction Parameters for Buchwald-Hartwig Amination.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for any chemical intermediate. The properties of 2-(1H-imidazol-1-yl)aniline are summarized below.

| Property | Value / Description | Source |

| Molecular Formula | C₉H₉N₃ | [11][12] |

| Molecular Weight | 159.19 g/mol | [13] |

| CAS Number | 92328-13-7 | [11] |

| Appearance | Typically a solid (e.g., off-white to brown powder) | |

| IUPAC Name | 2-(1H-imidazol-1-yl)aniline | [11] |

| XLogP3 (Computed) | 1.0 - 1.6 | [12][14] |

| Solubility | Soluble in organic solvents like DMF, DMSO, Methanol. Limited aqueous solubility. | [14] |

| Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful if swallowed/in contact with skin/inhaled; Causes skin/eye irritation; May cause respiratory irritation) | [15] |

Table 3. Physicochemical Properties of 2-(1H-imidazol-1-yl)aniline.

Spectroscopic data is critical for structural confirmation. Proton NMR (¹H NMR), Carbon NMR (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data are available through public databases like PubChem and from commercial suppliers.[11][14] Researchers should always perform their own analytical characterization to confirm the identity and purity of the material before use.

Application in Drug Development: A Gateway to Kinase Inhibitors

The true value of 2-(1H-imidazol-1-yl)aniline and its derivatives is realized in their application as key precursors for complex, biologically active molecules. This scaffold is particularly prevalent in the development of kinase inhibitors, a major class of anticancer drugs.

Case Study: The Nilotinib Precursor

Nilotinib (marketed as Tasigna) is a highly potent tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[16] A critical building block in the industrial synthesis of Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline .[16] This compound is a close structural analog of 2-(1H-imidazol-1-yl)aniline and is synthesized using the very same N-arylation strategies discussed previously (Ullmann or Buchwald-Hartwig).

The synthesis of this key intermediate highlights the industrial relevance and strategic importance of the N-arylimidazole aniline core.

Figure 3: Role of the N-Arylimidazole Aniline Core in Nilotinib Synthesis. The key intermediate is formed via C-N coupling.

This case study demonstrates the causality behind the development of efficient synthetic routes for this class of compounds. The demand for multi-kilogram quantities of such intermediates for drugs like Nilotinib drives the optimization of scalable, high-yield, and cost-effective synthetic processes, moving away from classical, inefficient methods.

Conclusion

The story of 2-(1H-imidazol-1-yl)aniline is not one of a single moment of discovery, but of a gradual recognition of its strategic value. Its history is a reflection of the progress in synthetic organic chemistry itself—from the brute-force conditions of the Ullmann reaction to the nuanced and powerful catalysis of the Buchwald-Hartwig amination. For drug development professionals, this compound is more than just a chemical; it is a validated, reliable building block that provides a direct route to privileged structures in medicinal chemistry. Its continued presence in the synthetic pathways of modern therapeutics is a testament to its fundamental importance and enduring legacy in the quest for new medicines.

References

- Benchchem. 2-(1H-Benzo[D]Imidazol-2-Yl)Aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-xfau81yIN51aKzSDdIwmO63n8-C-ZY1QtXA2bDY3j5DXkmjCva58gtsOAhBQ4HwE0z8txoqV9WL2NaAjTGt5dx-DzXiTpaUplCpHwq5FYkIibIvnrPO1wTpM873Fv4__zHQO]

- The Journal of Organic Chemistry. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo051211d]

- PubChem. 2-(1H-imidazol-1-yl)aniline. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/320166]

- Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. [URL: https://www.connectjournals.com/toc.php?abstract=288210H_435A]

- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.

- Wikipedia. Ullmann condensation. [URL: https://en.wikipedia.

- National Center for Biotechnology Information. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3904588/]

- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [URL: https://www.organic-chemistry.

- Sigma-Aldrich. 2-(1H-Imidazol-1-yl)aniline hydrochloride AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr01035]

- MySkinRecipes. 4-(1H-Imidazol-2-yl)aniline. [URL: https://myskinrecipes.com/ingredient-checker/4-1h-imidazol-2-yl-aniline]

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress. [URL: https://www.acs.

- Benchchem. Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtH6KnSvvpO1PmSi3J8KROecl7VrWoB1EswlWx6rMWNc_qjsQ-JDEAzIZUVvzCMC_iOt2B4aCuWq8MtW5qqzGCzvty0CPNmJ-S7Bymi1IcrPz5F9wslvOCIwwnMrFSXXFew9LrLddsCYKoj5PSFeA-16jIFKgbaeym_R96xJ1nr88oHhh9FY7KKYVSKU0GJgEaW40XpVklEDpbD9LruQx03gHyAUtCMgGrxMBCsCjjEiFy8kzvN5E=]

- National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834373/]

- Google Patents. US10100017B2 - Processes for preparing olaparib. [URL: https://patents.google.

- Google Patents. WO2018038680A1 - Processes for preparing olaparib. [URL: https://patents.google.

- PubChemLite. 2-(1h-imidazol-1-yl)aniline (C9H9N3). [URL: https://pubchemlite.deepchem.io/compound/2-(1h-imidazol-1-yl)aniline]

- Sigma-Aldrich. 2-(1h-imidazol-1-yl)aniline. [URL: https://www.sigmaaldrich.com/US/en/search/92328-13-7]

- Indian Journal of Pharmaceutical and Biological Research. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [URL: http://www.ijpbr.in/sites/default/files/ijpbr_537f07e53f18b.pdf]

- International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [URL: https://www.ijrpc.com/files/0-938.pdf]

- ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. [URL: https://www.researchgate.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]

- DergiPark. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [URL: https://dergipark.org.tr/en/download/article-file/1070268]

- ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities. [URL: https://www.researchgate.

- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.

- Sigma-Aldrich. 2-(1h-benzo[d]imidazol-2-yl)aniline. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds000216]

- Google Patents. CN105985294B - Preparation method of olaparib. [URL: https://patents.google.

- Thermo Fisher Scientific. Ullmann Reaction. [URL: https://www.thermofisher.com/us/en/home/life-science/synthesis-modification-purification/organic-synthesis/named-reactions/ullmann-reaction.html]

- University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [URL: https://research.rug.